Cidofovir
Cidofovir
Cidofovir anhydrous is cytosine substituted at the 1 position by a 3-hydroxy-2-(phosphonomethoxy)propyl group (S configuration). A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug, an antineoplastic agent, an anti-HIV agent and a photosensitizing agent. It is a pyrimidone and a member of phosphonic acids. It is a conjugate acid of a cidofovir(2-) and a cidofovir(1-).
Cidofovir is an injectable antiviral medication employed in the treatment of cytomegalovirus (CMV) retinitis in patients diagnosed with AIDS. It suppresses CMV replication through selective inhibition of viral DNA synthesis. It was manufactured by Gilead and initially approved by the FDA in 1996, but has since been discontinued.
Cidofovir anhydrous is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of cidofovir anhydrous is as a DNA Polymerase Inhibitor.
Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Cidofovir is an injectable antiviral medication employed in the treatment of cytomegalovirus (CMV) retinitis in patients diagnosed with AIDS. It suppresses CMV replication through selective inhibition of viral DNA synthesis. It was manufactured by Gilead and initially approved by the FDA in 1996, but has since been discontinued.
Cidofovir anhydrous is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of cidofovir anhydrous is as a DNA Polymerase Inhibitor.
Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS.
Brand Name:
Vulcanchem
CAS No.:
113852-37-2
VCID:
VC0523745
InChI:
InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
SMILES:
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Molecular Formula:
C8H14N3O6P
Molecular Weight:
279.19 g/mol
Cidofovir
CAS No.: 113852-37-2
Inhibitors
VCID: VC0523745
Molecular Formula: C8H14N3O6P
Molecular Weight: 279.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Cidofovir anhydrous is cytosine substituted at the 1 position by a 3-hydroxy-2-(phosphonomethoxy)propyl group (S configuration). A nucleoside analogue, it is an injectable antiviral used for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. It has a role as an antiviral drug, an antineoplastic agent, an anti-HIV agent and a photosensitizing agent. It is a pyrimidone and a member of phosphonic acids. It is a conjugate acid of a cidofovir(2-) and a cidofovir(1-). Cidofovir is an injectable antiviral medication employed in the treatment of cytomegalovirus (CMV) retinitis in patients diagnosed with AIDS. It suppresses CMV replication through selective inhibition of viral DNA synthesis. It was manufactured by Gilead and initially approved by the FDA in 1996, but has since been discontinued. Cidofovir anhydrous is a Cytomegalovirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of cidofovir anhydrous is as a DNA Polymerase Inhibitor. Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury. Cidofovir is a synthetic, acyclic, monophosphate nucleotide analog of deoxycytidine with antiviral activity, and mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Cidofovir can cause cancer, developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements. An acyclic nucleoside phosphonate that acts as a competitive inhibitor of viral DNA polymerases. It is used in the treatment of RETINITIS caused by CYTOMEGALOVIRUS INFECTIONS and may also be useful for treating HERPESVIRUS INFECTIONS. |
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CAS No. | 113852-37-2 |
Product Name | Cidofovir |
Molecular Formula | C8H14N3O6P |
Molecular Weight | 279.19 g/mol |
IUPAC Name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
Standard InChI | InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1 |
Standard InChIKey | VWFCHDSQECPREK-LURJTMIESA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O |
SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O |
Canonical SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O |
Appearance | Solid powder |
Colorform | Fluffy white powder White crystalline powde |
Melting Point | 260 °C (dec) 480 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 120362-37-0 (hydrochloride salt) |
Shelf Life | It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |
Solubility | =170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |
Reference | 1: Sendagorta E, Bernardino JI, Álvarez-Gallego M, Feíto M, Feltes R, Beato MJ, 2: Philippe M, Ranchon F, Gilis L, Schwiertz V, Vantard N, Ader F, 3: Santesteban R, Feito M, Mayor A, Beato M, Ramos E, de Lucas R. Trichodysplasia 4: Ledbetter EC, Spertus CB, Pennington MR, Van de Walle GR, Judd BE, Mohammed 5: Aitken SL, Zhou J, Ghantoji SS, Kontoyiannis DP, Jones RB, Tam VH, Chemaly RF. 6: Pozzuto T, Röger C, Kurreck J, Fechner H. Enhanced suppression of adenovirus 7: Moore E, Kovarik C. Intralesional cidofovir for the treatment of a plantar 8: Caruso Brown AE, Cohen MN, Tong S, Braverman RS, Rooney JF, Giller R, Levin 9: San Giorgi MR, Tjon Pian Gi RE, Dikkers FG. The clinical course of recurrent 10: Rascon J, Verkauskas G, Pasauliene R, Zubka V, Bilius V, Rageliene L. 11: Jeffers-Francis LK, Burger-Calderon R, Webster-Cyriaque J. Effect of 12: Padilla España L, Del Boz J, Fernández-Morano T, Escudero-Santos I, 13: Lee SS, Ahn JS, Jung SH, Ahn SY, Kim JY, Jang HC, Kang SJ, Jang MO, Yang DH, 14: Liekens S, Noppen S, Gijsbers S, Sienaert R, Ronca R, Tobia C, Presta M. The 15: Lugthart G, Oomen MA, Jol-van der Zijde CM, Ball LM, Bresters D, Kollen WJ, 16: Zhang X, Wang R, Piotrowski M, Zhang H, Leach KL. Intracellular 17: Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of 18: Tuğcu-Demiröz F, Acartürk F, Özkul A. Preparation and characterization of 19: Kim SJ, Kim K, Park SB, Hong DJ, Jhun BW. Outcomes of early administration of 20: Ma F, Nan K, Lee S, Beadle JR, Hou H, Freeman WR, Hostetler KY, Cheng L. |
PubChem Compound | 60613 |
Last Modified | Aug 15 2023 |
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